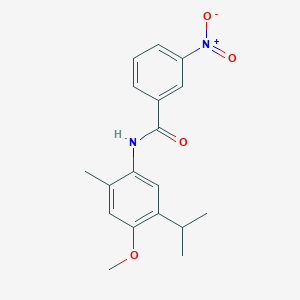
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide, also known as GW284543, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用机制
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival. In inflammation research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation by inhibiting the activity of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation and have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. However, the limitations of using N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
For N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide research include further studies to determine its safety and efficacy in humans, as well as its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide for specific diseases. Finally, the development of new analogs of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide may lead to the discovery of more potent and specific inhibitors with potential therapeutic applications.
合成方法
The synthesis of N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide involves the reaction of 4-methoxy-2-methylphenol with isobutyryl chloride to form 5-isopropyl-4-methoxy-2-methylphenyl isobutyrate. This is followed by nitration of the isobutyrate with nitric acid to yield the final product, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide.
科学研究应用
N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(5-isopropyl-4-methoxy-2-methylphenyl)-3-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11(2)15-10-16(12(3)8-17(15)24-4)19-18(21)13-6-5-7-14(9-13)20(22)23/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULVVQOSQFGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
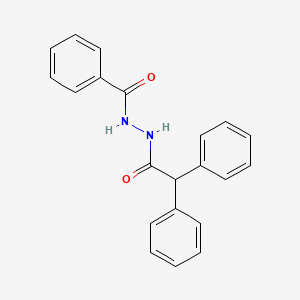

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
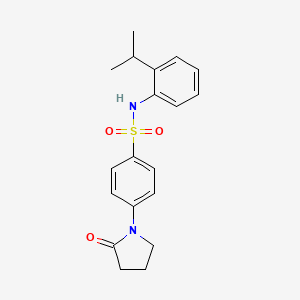

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
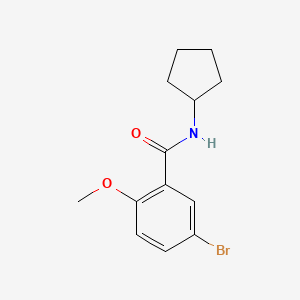
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)

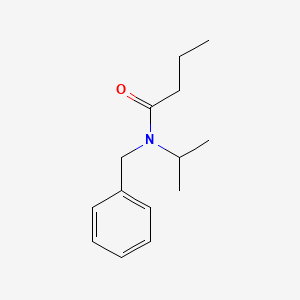
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)